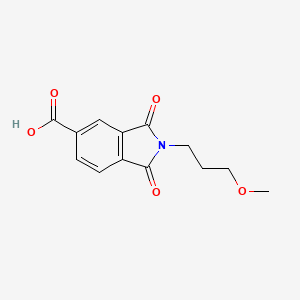

2-(3-Methoxypropyl)-1,3-dioxoisoindoline-5-carboxylic acid

Description

2-(3-Methoxypropyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name |

2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-19-6-2-5-14-11(15)9-4-3-8(13(17)18)7-10(9)12(14)16/h3-4,7H,2,5-6H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOUOUHZOGGPIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypropyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of phthalic anhydride with 3-methoxypropylamine under controlled conditions to form the intermediate, which is then further reacted with appropriate reagents to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypropyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of compounds related to 2-(3-Methoxypropyl)-1,3-dioxoisoindoline-5-carboxylic acid. The indole derivatives have shown promise in combating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Mechanism of Action : These compounds exhibit antioxidant properties that help mitigate oxidative stress, a major contributor to neurodegeneration. They also inhibit monoamine oxidase B (MAO-B), an enzyme associated with the breakdown of neurotransmitters and implicated in neurodegenerative disorders .

Antioxidant Activity

The compound demonstrates significant antioxidant activity, which is crucial for protecting neuronal cells from damage caused by reactive oxygen species (ROS). This property is particularly beneficial in models of oxidative stress where it has been shown to reduce lipid peroxidation and improve cell viability .

Blood-Brain Barrier Permeability

Research indicates that derivatives of this compound can enhance the permeability of the blood-brain barrier (BBB), allowing for better delivery of therapeutic agents to the central nervous system. This characteristic is essential for developing effective treatments for neurological conditions .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3-Methoxypropyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Indole Derivatives: Compounds like indole-3-acetic acid and other indole derivatives share structural similarities and biological activities.

Isoquinoline Derivatives: These compounds also exhibit a range of biological activities and are used in similar applications.

Uniqueness

2-(3-Methoxypropyl)-1,3-dioxoisoindoline-5-carboxylic acid is unique due to its specific structural features and the presence of the methoxypropyl group, which may confer distinct biological and chemical properties compared to other similar compounds .

Biological Activity

2-(3-Methoxypropyl)-1,3-dioxoisoindoline-5-carboxylic acid, with the CAS number 705268-13-9, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₃H₁₃NO₅

- Molecular Weight : 263.25 g/mol

- Structure : The compound features a dioxoisoindoline structure, which is significant in various biological activities.

Antimicrobial Properties

Research has indicated that derivatives of isoindoline compounds exhibit antimicrobial activities. The presence of the methoxypropyl group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against various pathogens.

Insecticidal Activity

Recent studies have highlighted the potential of compounds similar to this compound in controlling insect populations. For instance, a study on related benzodioxole acids demonstrated effective larvicidal activity against Aedes aegypti, the vector for several arboviruses. Although specific data on this compound's larvicidal activity is limited, its structural analogs show promise in this area .

Cytotoxicity

The cytotoxic effects of similar compounds have been evaluated in vitro. For example, studies have shown that certain isoindoline derivatives do not exhibit significant cytotoxicity towards human peripheral blood mononuclear cells at high concentrations (up to 5200 μM) while maintaining larvicidal efficacy . This suggests a favorable safety profile for potential therapeutic applications.

Case Studies

- Larvicidal Activity : In a comparative study of various compounds, one derivative exhibited LC50 values of 28.9 ± 5.6 μM against Aedes aegypti, indicating significant insecticidal potential. The study emphasized the importance of structural features such as methylenedioxy substituents in enhancing biological activity .

- Toxicological Assessment : A toxicological assessment of related compounds indicated that at high doses (2000 mg/kg), there were no severe adverse effects observed in animal models. This reinforces the potential for these compounds to be developed into safer pest control agents .

Table of Biological Activities

| Activity Type | Compound | Effectiveness | Notes |

|---|---|---|---|

| Antimicrobial | Isoindoline derivatives | Variable | Structure-dependent; further studies needed |

| Insecticidal | Related benzodioxole acids | LC50 = 28.9 μM | Effective against Aedes aegypti |

| Cytotoxicity | Various isoindoline derivatives | Low toxicity (<5200 μM) | Safe for human cells |

Q & A

Basic Question: What are the optimal synthetic routes for 2-(3-Methoxypropyl)-1,3-dioxoisoindoline-5-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

The compound is synthesized via condensation reactions involving substituted isoindoline precursors. A common approach involves:

- Step 1: Reacting 3-formyl-indole derivatives with thiazolidinone or thiazol-4(5H)-one derivatives in acetic acid under reflux (3–5 hours) with sodium acetate as a catalyst .

- Step 2: Purification through recrystallization from acetic acid or DMF/acetic acid mixtures.

Key Variables Affecting Yield:

| Variable | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reflux Time | 3–5 hours | Longer times increase purity but risk decomposition |

| Catalyst (NaOAc) | 1.0–2.0 equivalents | Excess catalyst accelerates side reactions |

| Solvent | Acetic acid | Enhances solubility of intermediates |

Contradictions in Data:

- reports a 12-hour room-temperature pre-stirring step before reflux, whereas uses direct reflux. This discrepancy suggests that pre-activation of reactants may improve homogeneity but prolong synthesis time .

Basic Question: How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?

Methodological Answer:

- 1H/13C NMR: Assign peaks for the methoxypropyl group (δ ~3.3–3.5 ppm for –OCH3 and δ ~1.6–2.1 ppm for propyl CH2) and isoindoline carbonyls (δ ~167–172 ppm) .

- HPLC: Used to assess purity (>95% by GC or HPLC is typical) .

- Melting Point: Reported ranges (e.g., 199–201°C for related derivatives) help confirm crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.